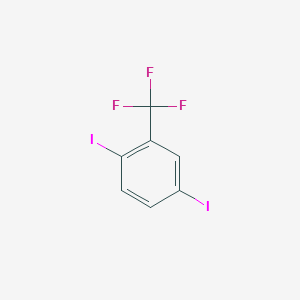

1,4-Diiodo-2-(trifluoromethyl)benzene

説明

1,4-Diiodo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F3I2 . It has a molecular weight of 397.9 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two iodine atoms and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the iodine atoms are attached at the 1 and 4 positions, and the trifluoromethyl group is attached at the 2 position .科学的研究の応用

Electrophilic Substitution Reactions

1,2,4-Tris(trifluoromethyl)benzene, closely related to 1,4-diiodo-2-(trifluoromethyl)benzene, undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This reaction facilitates the selective synthesis of 5-substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene by consecutive reaction with tert-butyllithium and an electrophile, demonstrating the compound's utility in electrophilic substitution reactions (Schlosser, Porwisiak, & Mongin, 1998).

Synthesis of Novel Fluorine-containing Polyetherimide

The synthesis of novel fluorine-containing polyetherimide involves the compound 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene, derived from a reaction process involving this compound. This highlights its application in the development of advanced materials with potentially unique properties, characterized by techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Suzuki-Miyaura Reactions for Synthesis of Trifluoromethylated Derivatives

The Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene, a compound structurally similar to this compound, provides a route for synthesizing various trifluoromethylated di- and terphenyls. The process is known for its excellent site selectivity, which is a critical aspect in organic synthesis (Ullah, Nawaz, Villinger, & Langer, 2011).

Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds

The catalytic action of methyltrioxorhenium for the direct electrophilic trifluoromethylation of aromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, which is relevant to the research on this compound, shows its potential in the trifluoromethylation of various aromatic and heteroaromatic compounds. This research contributes to the understanding of radical species involvement in such reactions (Mejía & Togni, 2012).

Lithiation and Silylation Reactions

1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene, which is structurally similar to this compound, undergoes lithiation and silylation reactions, forming tri- and tetralithio derivatives. These derivatives react readily with trimethylsilyl chloride or dimethylsilyl chloride, indicating the compound's utility in these types of organic reactions (Fitch, Cassidy, & Ahmed, 1996).

Crystal Structure Analysis

The crystal structure analysis of compounds like (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol provides insights into the molecular structure, intermolecular hydrogen bonding, and the disordered states of trifluoromethyl groups. Such analyses are crucial for understanding the properties and potential applications of related compounds (Şahin, Gümüş, Macit, & Işık, 2009).

Sequential Tandem Addition to Tungsten-Trifluorotoluene Complex

This research explores the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring using a trifluorotoluene complex. The study demonstrates the ability to synthesize enantio-enriched organics, highlighting the compound's potential in creating highly functionalized trifluoromethylated cyclohexenes (Wilson et al., 2017).

将来の方向性

Research on compounds similar to 1,4-Diiodo-2-(trifluoromethyl)benzene, such as 1,4-Bis(trifluoromethyl)benzene, has shown promise in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) and other light-emitting applications .

特性

IUPAC Name |

1,4-diiodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3I2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOUDBUUUWOFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624931 | |

| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518343-63-0 | |

| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)

![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)

![Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1628997.png)